molecular formula C21H26ClN3O3 B2504228 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049343-39-6

2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2504228
CAS No.: 1049343-39-6
M. Wt: 403.91
InChI Key: GTWKJGDSDCYVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)ethylamine.

    Substitution: Formation of 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-19-8-4-18(5-9-19)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-6-2-17(22)3-7-20/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWKJGDSDCYVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.